molecular formula C18H25Cl2NO2 B5103092 N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide CAS No. 6429-07-8

N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B5103092
CAS No.: 6429-07-8
M. Wt: 358.3 g/mol
InChI Key: CDWLVFHWTRNUMP-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide: is an organic compound with the molecular formula C₁₈H₂₅Cl₂NO₂ It is characterized by the presence of a cyclooctyl group, a dichlorophenoxy group, and a butanamide moiety

Properties

IUPAC Name

N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2NO2/c19-14-10-11-17(16(20)13-14)23-12-6-9-18(22)21-15-7-4-2-1-3-5-8-15/h10-11,13,15H,1-9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWLVFHWTRNUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367699
Record name N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-07-8
Record name N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2,4-dichlorophenoxyalkane.

    Amidation reaction: The dichlorophenoxyalkane is then reacted with cyclooctylamine under suitable conditions to form the desired butanamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted butanamides.

Scientific Research Applications

N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclooctyl-4-(2,4-dichlorophenoxy)butanoic acid
  • N-cyclooctyl-4-(2,4-dichlorophenoxy)butylamine
  • N-cyclooctyl-4-(2,4-dichlorophenoxy)butyl ester

Uniqueness: N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclooctyl group provides steric hindrance, while the dichlorophenoxy group contributes to its reactivity and potential biological activity.

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